molecular formula C19H27N3O2S B14975328 N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide

N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B14975328
M. Wt: 361.5 g/mol
InChI Key: LPPSTJKCYUHTPL-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and a propanamide side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the formation of the benzothieno ring through a cyclization reaction.

    Pyrimidine Ring Formation: The benzothieno ring is then fused with a pyrimidine ring using appropriate reagents and conditions.

    Attachment of the Propanamide Side Chain: The final step involves the attachment of the propanamide side chain to the fused ring system through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothieno or pyrimidine rings are replaced with other groups using appropriate reagents.

Scientific Research Applications

N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide can be compared with other benzothieno[2,3-d]pyrimidine derivatives. Similar compounds include:

  • N-butyl-N-methyl-3-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide : Lacks the 7-methyl group.
  • N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)butanamide : Has a butanamide side chain instead of propanamide.

The uniqueness of N-butyl-N-methyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanamide lies in its specific structural features and the resulting biological activities.

Properties

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

IUPAC Name

N-butyl-N-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide

InChI

InChI=1S/C19H27N3O2S/c1-4-5-10-22(3)16(23)9-8-15-20-18(24)17-13-7-6-12(2)11-14(13)25-19(17)21-15/h12H,4-11H2,1-3H3,(H,20,21,24)

InChI Key

LPPSTJKCYUHTPL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CCC1=NC2=C(C3=C(S2)CC(CC3)C)C(=O)N1

Origin of Product

United States

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